

N-Methylform-D1-amide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Methylform-D1-amide*

Cat. No.: *B1418710*

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CAS Number: 26103-38-8 Molecular Formula: C₂H₄DNO

This technical guide provides an in-depth overview of **N-Methylform-D1-amide**, a deuterated isotopologue of N-Methylformamide (NMF). This document is intended for researchers, scientists, and professionals in drug development and related fields. Due to the limited availability of specific experimental data for the deuterated form, this guide leverages extensive information available for N-Methylformamide to provide a comprehensive understanding of its properties, metabolism, and potential research applications, highlighting the specific utility of isotopic labeling.

Core Chemical and Physical Properties

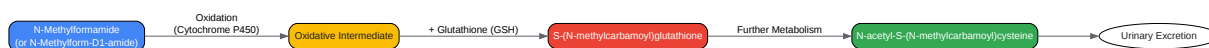
N-Methylform-D1-amide is a stable, isotopically labeled compound valuable in research settings. The primary utility of deuterium labeling is in mechanistic studies, particularly for investigating kinetic isotope effects, and as an internal standard in mass spectrometry-based analyses.^[1] Key physical and chemical properties are summarized below.

Property	Value	Source
CAS Number	26103-38-8	[2]
Molecular Formula	C ₂ H ₄ DNO	[2]
Molecular Weight	60.07 g/mol	[2]
Density	0.887 g/cm ³	[3]
Boiling Point	182.5 °C at 760 mmHg	[3]
Flash Point	81.5 °C	[3]
Synonyms	N-Methylformamide-d1, 1-deuterio-N-methylformamide	[4]

Metabolic Pathways and Toxicological Profile

The metabolism of N-Methylformamide (NMF) is a critical aspect of its biological activity and toxicity. NMF is a metabolite of the widely used solvent N,N-dimethylformamide (DMF) and is known to exhibit hepatotoxicity.[5][6] The metabolic pathway of NMF involves an initial oxidative step, which is subject to a significant kinetic isotope effect.

The presence of deuterium at the formyl position in **N-Methylform-D1-amide** markedly reduces the rate of its metabolism and, consequently, its hepatotoxicity.[4] This observation is crucial as it indicates that the oxidation of the formyl group is a rate-determining step in the bioactivation and toxicity of NMF. The primary metabolic pathway involves the oxidation of NMF, followed by conjugation with glutathione to form S-(N-methylcarbamoyl)glutathione.[4] This conjugate can be further metabolized to N-acetyl-S-(N-methylcarbamoyl)cysteine, which is excreted in the urine.[4]



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Metabolic pathway of N-Methylformamide.

Experimental Protocols

While specific experimental protocols for **N-Methylform-D1-amide** are not extensively documented, its non-deuterated counterpart, N-Methylformamide, has been utilized in various studies. The following protocols are representative of how NMF and, by extension, its deuterated analog could be employed in research.

In Vitro Metabolism Study using Liver Microsomes

This protocol is adapted from studies on the metabolism of N,N-dimethylformamide and its deuterated isotopomers by cytochrome P450 2E1.

Objective: To determine the kinetic parameters of **N-Methylform-D1-amide** metabolism by liver microsomes.

Materials:

- Rat or human liver microsomes
- **N-Methylform-D1-amide**
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Phosphate buffer (pH 7.4)
- Quenching solution (e.g., acetonitrile)
- LC-MS/MS for analysis

Procedure:

- Prepare incubation mixtures in phosphate buffer containing liver microsomes and the NADPH regenerating system.
- Pre-incubate the mixtures at 37°C for 5 minutes.
- Initiate the reaction by adding **N-Methylform-D1-amide** at various concentrations.

- Incubate at 37°C with shaking for a specified time.
- Terminate the reaction by adding a quenching solution.
- Centrifuge the samples to pellet the protein.
- Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.
- Calculate kinetic parameters (K_m and V_{max}) from the concentration-velocity data.

Synthesis of N-Methylformamide

The following is a general laboratory procedure for the synthesis of N-Methylformamide.

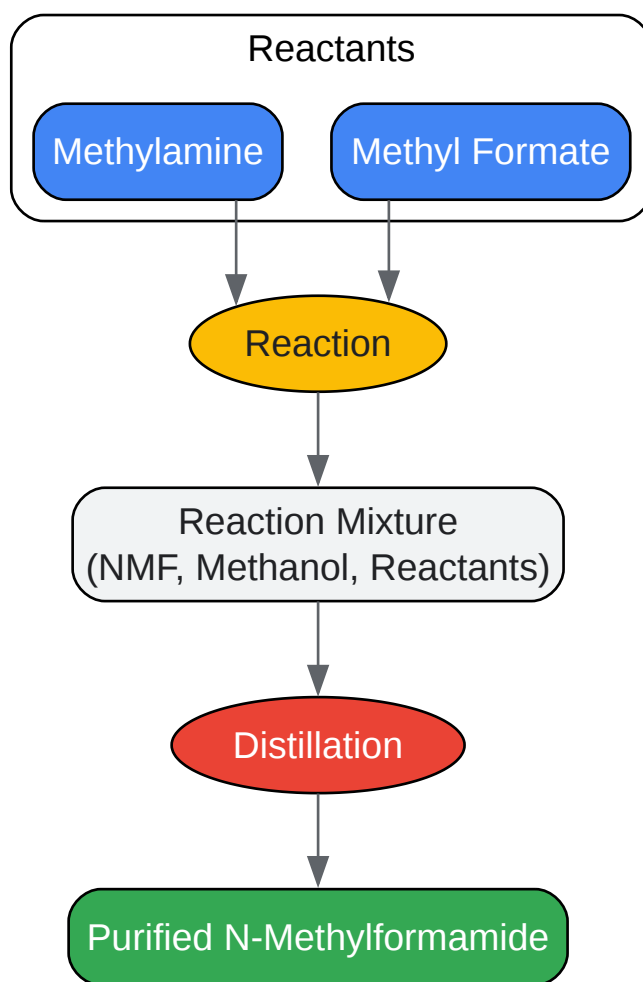


Materials:

- Methylamine (CH_3NH_2)
- Methyl formate (HCOOCH_3)
- Methanol (for purification)

Procedure:

- React methylamine with methyl formate. This reaction produces N-Methylformamide and methanol as a byproduct.
- Separate the N-Methylformamide from the methanol and any unreacted starting materials by distillation.
- Further purification can be achieved through fractional distillation to obtain high-purity N-Methylformamide.



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General workflow for the synthesis of N-Methylformamide.

Applications in Drug Development and Research

N-Methylformamide has been investigated as an antineoplastic agent due to its ability to act as a radiosensitizer and chemosensitizer.[7] Its mechanism of action is thought to involve the depletion of cellular glutathione, which increases the susceptibility of tumor cells to damage from radiation and chemotherapy.[3]

The deuterated form, **N-Methylform-D1-amide**, is particularly valuable for:

- Mechanistic Studies: Investigating the kinetic isotope effect to elucidate the role of C-H bond cleavage in the metabolic activation and toxicity of NMF.[4]

- Internal Standards: Serving as a highly accurate internal standard in quantitative mass spectrometry assays for the determination of NMF levels in biological matrices.
- Metabolic Fate Studies: Tracing the metabolic pathways of NMF without the interference of endogenous levels of the compound.

In conclusion, **N-Methylform-D1-amide** is a specialized chemical tool for researchers. While data on its direct application is sparse, the extensive knowledge base of its non-deuterated analog provides a strong foundation for its use in elucidating metabolic pathways, mechanisms of toxicity, and in the development of analytical methods. The significant kinetic isotope effect associated with its metabolism underscores its utility in mechanistic toxicology and drug metabolism studies.

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- To cite this document: BenchChem. [N-Methylform-D1-amide: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1418710#n-methylform-d1-amide-cas-number-and-molecular-formula]

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